2-Butoxy-5-fluoropyrimidin-4(3H)-one
Description
2-Butoxy-5-fluoropyrimidin-4(3H)-one (CAS: 63650-49-7) is a fluorinated pyrimidinone derivative with the molecular formula C₈H₁₁FN₂O₂ and a molecular weight of 186.18 g/mol . Its structure features a butoxy group at the 2-position and a fluorine atom at the 5-position of the pyrimidin-4(3H)-one core.
Properties
Molecular Formula |
C8H11FN2O2 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
2-butoxy-5-fluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11FN2O2/c1-2-3-4-13-8-10-5-6(9)7(12)11-8/h5H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
LTFHAQJWOBCJPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC=C(C(=O)N1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Alkoxy-Substituted Fluoropyrimidinones
| Compound Name | Substituents | Molecular Weight (g/mol) | Similarity Score* | Key Features |
|---|---|---|---|---|
| This compound | 2-butoxy, 5-fluoro | 186.18 | - | Longest alkoxy chain; enhanced lipophilicity |
| 5-Fluoro-2-propoxypyrimidin-4(3H)-one | 2-propoxy, 5-fluoro | 172.16 (calculated) | 0.97 | Shorter chain; balanced lipophilicity and solubility |
| 5-Fluoro-2-methoxypyrimidin-4(3H)-one | 2-methoxy, 5-fluoro | 158.13 (calculated) | 0.94 | Shortest chain; higher polarity, reduced metabolic stability |
Key Insights :
- Metabolic Stability : Longer alkoxy chains (e.g., butoxy) may resist oxidative metabolism better than shorter chains (e.g., methoxy), extending half-life .
Fluoropyrimidinones with Additional Substituents
Table 2: Comparison with Methyl-Substituted Analogs
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 5-Fluoro-2-methoxy-3-methylpyrimidin-4(3H)-one | 2-methoxy, 3-methyl, 5-fluoro | 158.13 | Methyl group introduces steric hindrance; may alter binding affinity |
| 2-(Biphenyl-3-yl)-5-hydroxy-3-methylpyrimidin-4(3H)-one | 3-methyl, 5-hydroxy, 2-biphenyl | 282.31 | Bulky biphenyl group enhances target interaction but reduces solubility |
Key Insights :
- Steric Effects : The 3-methyl group in 5-fluoro-2-methoxy-3-methylpyrimidin-4(3H)-one may hinder interactions with enzyme active sites compared to the unsubstituted 2-butoxy analog .
- Biological Activity: Quinazolinone analogs (e.g., 2-phenyl-4(3H)-quinazolinone) demonstrate that bulky substituents (e.g., biphenyl) enhance analgesic activity, suggesting that the butoxy group in this compound could similarly optimize receptor binding .
Halogenated Pyrimidinones with Varied Halogen Placement
Table 3: Comparison with Halogen-Substituted Analogs
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one | 5-chloro, 6-CF₃ | 200.56 | Electron-withdrawing CF₃ group increases reactivity; potential toxicity |
| 6-Ethyl-5-fluoropyrimidin-4(3H)-one | 6-ethyl, 5-fluoro | 156.14 | Ethyl group at 6-position may disrupt planarity, affecting DNA intercalation |
Key Insights :
- Electronic Effects: Fluorine at the 5-position (as in this compound) provides electron-withdrawing properties that stabilize the pyrimidinone ring, contrasting with chlorine or CF₃ groups, which may induce stronger electrophilic reactivity .
- Positional Influence : Substitution at the 6-position (e.g., ethyl in 6-ethyl-5-fluoropyrimidin-4(3H)-one) could sterically interfere with biological targets compared to 2-position substitution .
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